molecular formula C15H25N3OS B6979003 1-(3-Ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one

1-(3-Ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one

Cat. No.: B6979003
M. Wt: 295.4 g/mol
InChI Key: XKLBVBSIEZRNGP-UHFFFAOYSA-N
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Description

1-(3-Ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one is a complex organic compound that features both azepane and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the ethylsulfanyl group. The imidazole ring is then attached through a series of substitution reactions. The final step involves the formation of the butanone moiety, which is achieved through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted imidazole derivatives.

Scientific Research Applications

1-(3-Ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The azepane and imidazole moieties allow the compound to bind to specific sites on proteins, thereby modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3S)-3-(Dimethylamino)-1-azepanyl]-3-(ethylsulfanyl)-1-propanone
  • Methyl 1-{[3-(ethylsulfanyl)-1-azepanyl]acetyl}-4-piperidine carboxylate

Uniqueness

1-(3-Ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both azepane and imidazole rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3OS/c1-3-20-14-6-4-5-8-17(11-14)15(19)10-13(2)18-9-7-16-12-18/h7,9,12-14H,3-6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLBVBSIEZRNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCCCN(C1)C(=O)CC(C)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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